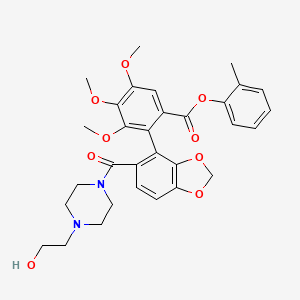
Benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as acids or bases, and may involve refluxing in organic solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid core.
Piperazine derivatives: Compounds containing the piperazine moiety with various functional groups attached.
Benzodioxole derivatives: Compounds featuring the benzodioxole ring system with different substituents
Uniqueness
The uniqueness of benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
156809-19-7 |
|---|---|
Molecular Formula |
C31H34N2O9 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(2-methylphenyl) 2-[5-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-1,3-benzodioxol-4-yl]-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C31H34N2O9/c1-19-7-5-6-8-22(19)42-31(36)21-17-24(37-2)28(38-3)29(39-4)26(21)25-20(9-10-23-27(25)41-18-40-23)30(35)33-13-11-32(12-14-33)15-16-34/h5-10,17,34H,11-16,18H2,1-4H3 |
InChI Key |
LWIJZLACHORBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2C3=C(C=CC4=C3OCO4)C(=O)N5CCN(CC5)CCO)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















